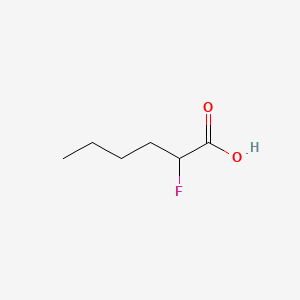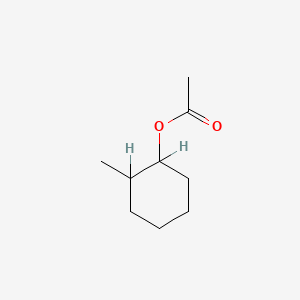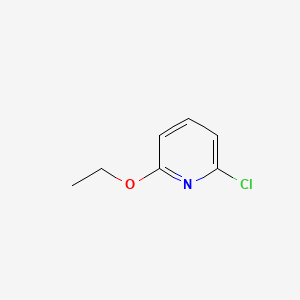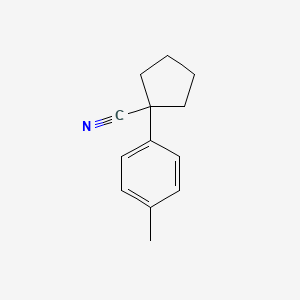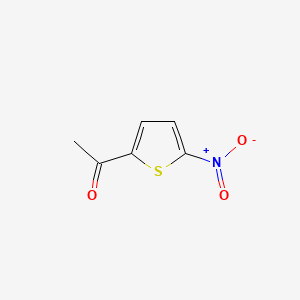
2-Acetyl-5-nitrothiophene
Descripción general
Descripción
2-Acetyl-5-nitrothiophene is a heterocyclic compound with the molecular formula C6H5NO3S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Acetyl-5-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 2-acetylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-5-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
2-Acetyl-5-nitrothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-acetyl-5-nitrothiophene involves its interaction with biological molecules. For instance, in antimicrobial applications, the nitro group is reduced to form reactive intermediates that can damage bacterial DNA and proteins. This reduction is often mediated by bacterial nitroreductases, leading to the generation of toxic species that inhibit bacterial growth .
Comparación Con Compuestos Similares
5-Nitro-2-thiophenecarboxaldehyde: Another nitrothiophene derivative with similar chemical properties.
2-Nitrothiophene: A simpler nitrothiophene compound used in various chemical syntheses.
Uniqueness: 2-Acetyl-5-nitrothiophene is unique due to its acetyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis, offering more opportunities for the development of novel compounds compared to simpler nitrothiophenes .
Propiedades
IUPAC Name |
1-(5-nitrothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUIQITENCDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192678 | |
| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-00-9 | |
| Record name | 1-(5-Nitro-2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, methyl (5-nitro-2-thienyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 1-(5-nitrothiophen-2-yl)ethanone?
A1: 1-(5-nitrothiophen-2-yl)ethanone acts as a key starting material in the synthesis of chalcone analogues via an S(RN)1 mechanism. [, ] This electron-transfer chain reaction involves the reaction of 1-(5-nitrothiophen-2-yl)ethanone with cyclic nitronate anions. This process highlights the compound's ability to undergo specific chemical transformations relevant to medicinal chemistry and drug development. [, ]
Q2: What specific reaction does 1-(5-nitrothiophen-2-yl)ethanone undergo in this context?
A2: 1-(5-nitrothiophen-2-yl)ethanone, specifically in its brominated form as 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, reacts with various cyclic nitronate anions. [, ] This reaction proceeds through an S(RN)1 mechanism, ultimately forming α,β-unsaturated ketones, which are analogous in structure to chalcones. [, ]
Q3: What are the broader implications of this research regarding 1-(5-nitrothiophen-2-yl)ethanone?
A3: This research demonstrates a novel and efficient method to synthesize a diverse range of chalcone analogues using 1-(5-nitrothiophen-2-yl)ethanone as a starting material. [, ] This has significant implications for medicinal chemistry as chalcones are known for their various biological activities. This synthetic route opens possibilities for developing new drug candidates with potentially improved pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


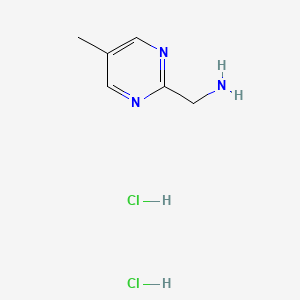
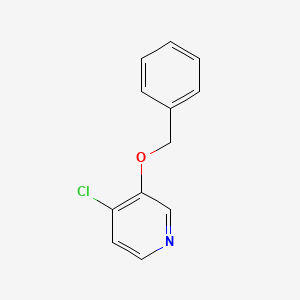
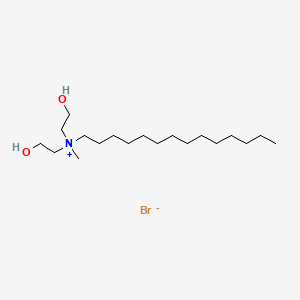
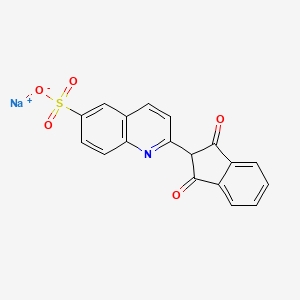
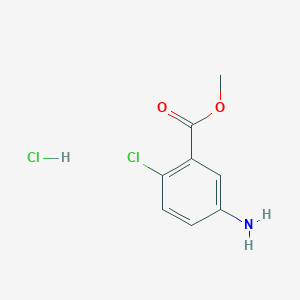

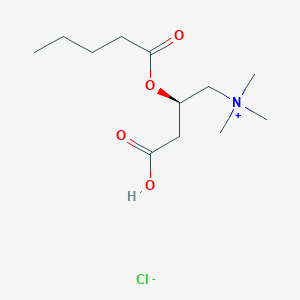
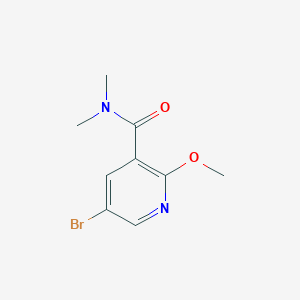
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
